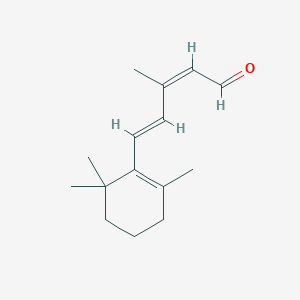
(S)-tert-butyl(1-methoxy-3-oxopropan-2-yl)carbamate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(S)-tert-butyl(1-methoxy-3-oxopropan-2-yl)carbamate is an organic compound that belongs to the class of carbamates. Carbamates are esters of carbamic acid and are widely used in various fields, including pharmaceuticals, agriculture, and chemical synthesis. This compound, in particular, may have applications in medicinal chemistry due to its potential biological activity.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (S)-tert-butyl(1-methoxy-3-oxopropan-2-yl)carbamate typically involves the reaction of tert-butyl carbamate with a suitable electrophile, such as an alkyl halide or an acyl chloride. The reaction conditions may include the use of a base, such as triethylamine, and an organic solvent, such as dichloromethane. The reaction is usually carried out at low temperatures to prevent side reactions.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch or continuous processes. The choice of method depends on factors such as the desired purity, yield, and cost-effectiveness. Catalysts and optimized reaction conditions are often employed to enhance the efficiency of the synthesis.
Chemical Reactions Analysis
Types of Reactions
(S)-tert-butyl(1-methoxy-3-oxopropan-2-yl)carbamate can undergo various chemical reactions, including:
Oxidation: The compound may be oxidized to form corresponding oxides or other oxidized derivatives.
Reduction: Reduction reactions can convert the compound into its reduced forms.
Substitution: Nucleophilic or electrophilic substitution reactions can introduce different functional groups into the molecule.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate, chromium trioxide, and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Reagents like alkyl halides, acyl chlorides, and various nucleophiles can be employed under appropriate conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution reactions can produce a variety of substituted carbamates.
Scientific Research Applications
Chemistry: Used as an intermediate in organic synthesis and as a reagent in various chemical reactions.
Biology: May be studied for its potential biological activity, including enzyme inhibition or receptor binding.
Industry: Used in the production of other chemicals, pharmaceuticals, and agrochemicals.
Mechanism of Action
The mechanism of action of (S)-tert-butyl(1-methoxy-3-oxopropan-2-yl)carbamate depends on its specific biological target. It may interact with enzymes, receptors, or other molecular targets to exert its effects. The pathways involved can include inhibition of enzyme activity, modulation of receptor function, or interference with cellular processes.
Comparison with Similar Compounds
Similar Compounds
tert-Butyl carbamate: A simpler carbamate with similar structural features.
(S)-tert-butyl (1-hydroxy-3-oxopropan-2-yl)carbamate: A hydroxylated analog with different chemical properties.
(S)-tert-butyl (1-methoxy-3-oxopropan-2-yl)urea: A related urea derivative with potential biological activity.
Uniqueness
(S)-tert-butyl(1-methoxy-3-oxopropan-2-yl)carbamate is unique due to its specific structural features, which may confer distinct chemical and biological properties. Its methoxy group and carbamate moiety can influence its reactivity and interactions with biological targets.
Properties
CAS No. |
145296-43-1 |
|---|---|
Molecular Formula |
C9H17NO4 |
Molecular Weight |
203.24 g/mol |
IUPAC Name |
tert-butyl N-[(2S)-1-methoxy-3-oxopropan-2-yl]carbamate |
InChI |
InChI=1S/C9H17NO4/c1-9(2,3)14-8(12)10-7(5-11)6-13-4/h5,7H,6H2,1-4H3,(H,10,12)/t7-/m1/s1 |
InChI Key |
LPYDCOMBGHGXAC-SSDOTTSWSA-N |
SMILES |
CC(C)(C)OC(=O)NC(COC)C=O |
Isomeric SMILES |
CC(C)(C)OC(=O)N[C@@H](COC)C=O |
Canonical SMILES |
CC(C)(C)OC(=O)NC(COC)C=O |
Synonyms |
Carbamic acid, [(1S)-1-formyl-2-methoxyethyl]-, 1,1-dimethylethyl ester (9CI) |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.






![(10R)-10-Amino-1,3-diazatricyclo[6.3.1.04,12]dodeca-4,6,8(12)-trien-2-one](/img/structure/B141020.png)






![3-oxo-5,6,7,8-tetrahydro-2H-[1,2,4]triazolo[4,3-a]pyrazine-6-carboxylic acid](/img/structure/B141036.png)

![4-methyl-6-[(1E,3E)-2-methyl-4-(2,6,6-trimethylcyclohexen-1-yl)buta-1,3-dienyl]pyran-2-one](/img/structure/B141040.png)
